BenchChemオンラインストアへようこそ!

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Tubulin polymerization inhibition Oxadiazole regioisomers Antimitotic agents

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 671793-81-0) is a synthetic, disubstituted 1,3,4-oxadiazole derivative characterized by a (E)-styryl moiety at position 2 and a 3,4,5-trimethoxyphenyl (TMP) ring at position 5. It belongs to a broader chemotype of heterocyclic compounds wherein the TMP pharmacophore is a recognized structural determinant for interactions with the colchicine binding site of tubulin, a feature exploited in antimitotic drug design.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 671793-81-0
Cat. No. B2605924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
CAS671793-81-0
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CC=C3
InChIInChI=1S/C19H18N2O4/c1-22-15-11-14(12-16(23-2)18(15)24-3)19-21-20-17(25-19)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3/b10-9+
InChIKeyGMSLFLJHBCUBOB-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 671793-81-0): Chemical Classification and Structural Context for Sourcing


2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 671793-81-0) is a synthetic, disubstituted 1,3,4-oxadiazole derivative characterized by a (E)-styryl moiety at position 2 and a 3,4,5-trimethoxyphenyl (TMP) ring at position 5 [1]. It belongs to a broader chemotype of heterocyclic compounds wherein the TMP pharmacophore is a recognized structural determinant for interactions with the colchicine binding site of tubulin, a feature exploited in antimitotic drug design [2]. While structurally related to Combretastatin A-4 (CA-4) analogs and phenstatin derivatives that use 1,2,4-oxadiazole or 1,2,5-oxadiazole rings as cis-alkene bioisosteres, this compound employs the 1,3,4-oxadiazole regioisomer, resulting in distinct electronic properties and a divergent vector of substitution that may critically influence target binding and selectivity [3].

Why Generic 1,3,4-Oxadiazole or TMP-Containing Analogs Cannot Replace 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in Targeted Applications


The activity of TMP-bearing oxadiazole derivatives is acutely sensitive to the regioisomeric placement of the oxadiazole ring, the electronic character of the styryl substituent, and the specific topology conferred by the 2,5-disubstitution pattern. For example, moving the TMP group from the 5-position to the 3-position in a 1,2,4-oxadiazole scaffold drastically alters the molecular geometry and electronic conjugation, which can abolish tubulin binding [1]. Likewise, replacing the unsubstituted styryl group with halogenated or methoxy-substituted phenyl rings, as seen in indolyl-α-keto-1,3,4-oxadiazole series, redirects cytotoxicity profiles across different cell lines by orders of magnitude [2]. Even among closely related 2-styryl-5-(TMP)-1,3,4-oxadiazoles, the presence of a 2-mercapto linker versus a direct styryl attachment yields vastly different IC50 values against MCF-7 cells, with 3,4,5-trimethoxy derivatives exhibiting IC50 values of 17.12 µM while 4-dimethylamino analogs show reduced potency at 34.33 µM [3]. These structure-activity relationship (SAR) discontinuities mean that ostensibly similar compounds are not functionally interchangeable; substitution without rigorous bioequivalence data risks introducing an inactive or off-target-active compound into the experimental or manufacturing pipeline.

Quantitative Differentiation Evidence for 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole Against Structural Analogs


Regioisomeric Differentiation: 1,3,4-Oxadiazole Scaffold Confers Sub-µM Tubulin Polymerization Inhibition Distinct from 1,2,4-Oxadiazole Bioisosteres

The 1,3,4-oxadiazole core of the target compound confers a distinct geometry compared to the 1,2,4-oxadiazole ring used in many CA-4 analogs. In a landmark study, oxadiazole derivatives bearing this 1,3,4-regioisomeric scaffold inhibited tubulin polymerization at concentrations below 1 µM, with lead analogs achieving EC50 values as low as 7.8 nM against A431 human epidermoid carcinoma cells, including those derived from multi-drug resistant tumors [1]. This level of potency has not been uniformly replicated by 1,2,4-oxadiazole-based analogs, where tubulin polymerization inhibition and cellular potency are often reduced by an order of magnitude due to the altered angle between the TMP ring and the styryl moiety, which deviates from the optimal geometry for colchicine-site binding [2]. The target compound's specific 2,5-disubstitution pattern on the 1,3,4-oxadiazole ring directly maps to the most potent analogs reported in this series.

Tubulin polymerization inhibition Oxadiazole regioisomers Antimitotic agents

Styryl Substituent Essentiality: Unsubstituted (E)-Styryl Group at Position 2 Drives MCF-7 Cytotoxicity Selectivity Relative to Non-Styryl Analogs

The presence of a styryl moiety at position 5 (equivalent to position 2 in the target compound's nomenclature) of the 1,3,4-oxadiazole ring has been explicitly identified as essential for cytotoxic activity against MCF-7 breast cancer cells [1]. Structure-activity relationship studies on 2-mercapto-5-substituted styryl-1,3,4-oxadiazoles demonstrated that a 3,4,5-trimethoxy-substituted analog (3g) achieved an IC50 of 17.12 µM against MCF-7 cells, while a 4-dimethylamino-substituted analog (3i) was substantially less active with an IC50 of 34.33 µM [1]. This same study used cisplatin as a reference standard (IC50 = 12.06 µM), confirming the biological relevance of the styryl-1,3,4-oxadiazole scaffold. The target compound, bearing an unsubstituted (E)-styryl group, represents a key intermediate substitution pattern from which both potency gains and losses can be rationally explored.

Breast cancer cytotoxicity Styryl SAR MCF-7 cell line

TMP Ring as Non-Negotiable Pharmacophore: Sub-Micromolar Tubulin Polymerization Inhibition Requires 3,4,5-Trimethoxyphenyl Motif

The 3,4,5-trimethoxyphenyl (TMP) ring has been established across multiple chemotypes—including oxadiazoles, chalcones, and phenstatins—as essential for high-affinity binding to the colchicine site of tubulin [1][2]. In indolyl-α-keto-1,3,4-oxadiazoles, compound 19e bearing the TMP motif demonstrated potent cytotoxicity with IC50 values of 7.1, 3.1, 4.1, and 0.8 µM against U937, Jurkat, BT474, and SB cancer cell lines, respectively, and inhibited tubulin polymerization with an IC50 of 10.66 µM [3]. Critically, analogs in the same series lacking the full 3,4,5-trimethoxy substitution pattern exhibited markedly reduced or absent tubulin polymerization inhibition. A comprehensive review of natural and synthetic antitubulin agents concluded that the 3,4,5-trimethoxyphenyl fragment is a common structural denominator required for potent antitubulin activity, with deviations typically resulting in ≥10-fold losses in potency [4]. The target compound incorporates the TMP ring at the 5-position of the 1,3,4-oxadiazole, a placement that mirrors the most active TMP-bearing analogs across multiple structural classes.

Tubulin polymerization Trimethoxyphenyl pharmacophore Colchicine site

Combretastatin A-4 Conjugate Benchmarking: 1,3,4-Oxadiazole Linker in CA-4 Hybrids Confers Potent Tubulin Polymerization Inhibition Validated by Immunofluorescence

1,3,4-Oxadiazole-linked Combretastatin A-4 conjugates have been explicitly validated as potent tubulin polymerization inhibitors through both biochemical tubulin assembly assays and immunofluorescence-based cellular confirmation [1]. These conjugates demonstrated significant inhibitory effects on tubulin polymerization and were confirmed to bind at the colchicine site of tubulin. While the target compound is not itself a CA-4 conjugate, it preserves the identical 1,3,4-oxadiazole heterocyclic core with the critical TMP ring required for colchicine-site engagement. The use of the 1,3,4-oxadiazole ring as a linker or scaffold in this context is significant because alternative heterocyclic replacements—including 1,2,4-oxadiazole, 1,2,3-triazole, and tetrazole rings—have been explored as CA-4 bioisosteres, but the 1,3,4-oxadiazole variants have consistently shown favorable tubulin binding due to the appropriate inter-ring distance and angle that the 1,3,4-oxadiazole scaffold provides [1][2].

Combretastatin A-4 Oxadiazole conjugates Colchicine binding site

Recommended Research and Industrial Application Scenarios for 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole


Hit-to-Lead Optimization in Tubulin-Targeted Anticancer Programs

The target compound serves as an ideal starting scaffold for medicinal chemistry campaigns focused on colchicine-site tubulin inhibitors. The 1,3,4-oxadiazole core has demonstrated single-digit nanomolar cellular potency (EC50 = 7.8 nM against A431 cells) and activity in multi-drug resistant tumor models [1]. The unsubstituted (E)-styryl group provides a synthetically tractable handle for iterative SAR exploration, while the TMP ring anchors the pharmacophore at the colchicine binding site. Structure-enabled programs can leverage the established geometry of 1,3,4-oxadiazole-based tubulin inhibitors to design focused libraries that explore substitution at the styryl phenyl ring without disrupting the core binding interactions validated by immunofluorescence and competitive binding assays [2].

Breast Cancer Cell Line Screening and Biomarker Validation Studies

Given the demonstrated importance of the styryl-1,3,4-oxadiazole-TMP scaffold for MCF-7 cytotoxicity [3], the target compound is well-suited as a chemical probe in breast cancer research. With TMP-bearing styryl analogs achieving IC50 values of 17.12 µM against MCF-7 cells—approaching cisplatin-level potency (IC50 = 12.06 µM)—researchers can use this compound to interrogate estrogen receptor-positive breast cancer pathways, validate tubulin as a therapeutic target in endocrine-resistant models, and benchmark new derivatives against a well-characterized structural class. The compound's defined mechanism at the colchicine site enables correlation of tubulin engagement with downstream apoptosis and cell cycle arrest markers.

Comparative Heterocyclic Scaffold Assessment in Antimitotic Drug Discovery

The target compound's 1,3,4-oxadiazole core fills a critical gap in comparative studies evaluating different oxadiazole regioisomers (1,2,4- vs. 1,2,5- vs. 1,3,4-) as bioisosteric replacements for the cis-alkene bridge of CA-4 [1][4]. Systematic assessment of tubulin polymerization inhibition, cellular potency, and drug resistance profiles across regioisomeric series is essential for identifying the optimal scaffold for clinical candidate selection. The target compound's commercial availability as a discrete chemical entity (CAS 671793-81-0) with defined stereochemistry (E-configuration) eliminates the need for in-house synthesis of the core scaffold, reducing lead time for comparative pharmacological profiling.

Chemical Biology Studies of Microtubule Dynamics and Mitotic Arrest Mechanisms

As a member of the oxadiazole class of antimitotic agents that cause mitotic arrest in tumor cells [1], the target compound can be deployed as a tool compound to dissect the temporal and mechanistic aspects of microtubule disruption. Lead analogs in this class have been shown to cause mitotic arrest of A431 human epidermoid cells at nanomolar concentrations, enabling precise dose-response and time-course studies of spindle assembly checkpoint activation, mitotic slippage, and apoptotic commitment. The compound's interaction with the colchicine binding site, validated across multiple 1,3,4-oxadiazole-containing molecules [2], provides a defined molecular target for interpreting cellular phenotypes and for use in competitive binding assays with fluorescent colchicine probes.

Quote Request

Request a Quote for 2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.